Thieno[3,2-c]pyridin-4(5H)-one
Overview
Description
Thieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridin-4(5H)-one, also known as Thieno[3,2-c]pyridin-4-ol, has been reported to target Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These are the primary targets of this compound, and they play a crucial role in the development of tuberculosis.
Mode of Action
This compound interacts with its targets by inhibiting the bromodomain , a protein domain that binds acetylated histones. This interaction results in chromatin condensation and DNA compaction, which inhibits transcription and replication .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to DNA transcription and replication. By inhibiting the bromodomain, it disrupts the normal functioning of these pathways, leading to the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA transcription and replication, leading to the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This results in the potential for this compound to be developed as an antitubercular agent .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-c]pyridin-4(5H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and oxidoreductases. These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound has been shown to inhibit certain kinases, which can affect signaling pathways within the cell .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been found to modulate cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression. This compound can also affect cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall efficacy and safety of this compound in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound may be transported into specific cellular compartments where it can exert its effects on target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization under acidic or basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the thieno-pyridine core.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Scientific Research Applications
Chemistry: Thieno[3,2-c]pyridin-4(5H)-one is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry: This compound is also explored in materials science for the development of organic semiconductors, photovoltaic materials, and other advanced materials due to its electronic properties.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Another heterocyclic compound with a similar fused ring system, often studied for its potential as an antitubercular agent.
Thieno[3,4-c]pyrrole-4,6(5H)-dione: Known for its use in high-performance organic photovoltaic cells.
Uniqueness: Thieno[3,2-c]pyridin-4(5H)-one is unique due to its specific ring fusion and the resulting electronic properties, which make it particularly useful in both medicinal chemistry and materials science. Its versatility in undergoing various chemical reactions and forming diverse derivatives further distinguishes it from similar compounds.
Properties
IUPAC Name |
5H-thieno[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPNPBCUJHMSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302223 | |
Record name | Thieno[3,2-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27685-92-3 | |
Record name | Thieno[3,2-c]pyridin-4(5H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thieno[3,2-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H-thieno[3,2-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic route for producing substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones?
A1: A recent study [] describes an efficient one-pot synthesis method for substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones. This method utilizes a domino reaction starting with dimethylaminopropenoyl cyclopropanes and Lawesson's reagent. The proposed mechanism involves regioselective thionation of the starting material, followed by ring-enlargement and an intramolecular aza-cyclization, ultimately yielding the desired thieno[3,2-c]pyridin-4(5H)-ones. This protocol can be further modified by using DDQ as an oxidant to obtain the final compounds.
Q2: The provided abstract mentions thieno[3,2-c]pyridin-4(5H)-ones as potential inhibitors. Could you elaborate on their potential applications in this area?
A2: While the exact target and mechanism of action are not detailed in the provided abstract [], it highlights the exploration of thieno[3,2-c]pyridin-4(5H)-ones as potential inhibitors. This suggests ongoing research into their biological activity and potential use in drug discovery. The diverse structural modifications possible within this class of compounds, as indicated by the general formula provided, allow for the fine-tuning of their properties to target specific enzymes or biological pathways. Further research is needed to elucidate their specific interactions with biological targets and evaluate their potential therapeutic applications.
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